![molecular formula C17H15N3O5S B2541775 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886921-28-4](/img/structure/B2541775.png)
4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H15N3O5S and its molecular weight is 373.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nematocidal Activity
Oxadiazole derivatives, similar to the compound of interest, have been synthesized and evaluated for their nematocidal activities. Compounds containing the oxadiazole moiety demonstrated promising results against Bursaphelenchus xylophilus, a pathogen responsible for pine wilt disease. These findings suggest that 4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide could also be explored for nematocidal applications, offering a new approach to controlling harmful nematode populations affecting agriculture and forestry (Liu et al., 2022).
Antimicrobial and Antifungal Activities
Research on oxadiazole derivatives has also uncovered significant antimicrobial and antifungal properties. For instance, certain oxadiazole compounds have shown good to moderate activities against various bacteria and fungi, including Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus species. These activities suggest the potential for this compound to serve as a basis for developing new antimicrobial and antifungal agents, which could address the growing issue of antibiotic resistance (Kapadiya et al., 2020).
Anticancer Activity
The synthesis and evaluation of oxadiazole derivatives have highlighted their potential as anticancer agents. Certain compounds have demonstrated the ability to inhibit cancer cell growth in vitro, showing promise in treating various cancers, such as breast, lung, colon, and ovarian cancers. This suggests that this compound could also be investigated for its anticancer properties, potentially contributing to the development of new cancer therapies (Ravinaik et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. The presence of the oxadiazole ring has been shown to enhance the adsorption of these compounds onto metal surfaces, effectively preventing corrosion. This indicates the potential for applying this compound as a corrosion inhibitor in industrial settings, offering an environmentally friendly solution for prolonging the life of metal structures (Bouklah et al., 2006).
Eigenschaften
IUPAC Name |
4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-12-9-7-11(8-10-12)15(21)18-17-20-19-16(25-17)13-5-3-4-6-14(13)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYATYPWVQOGGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
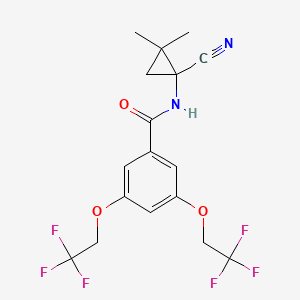
![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)

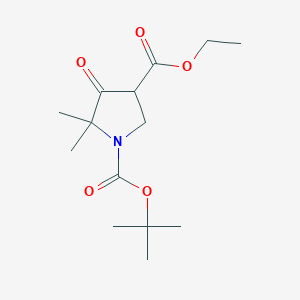
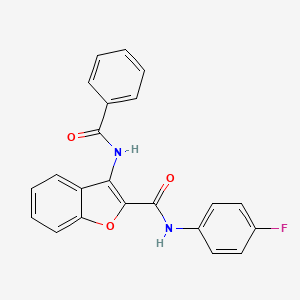
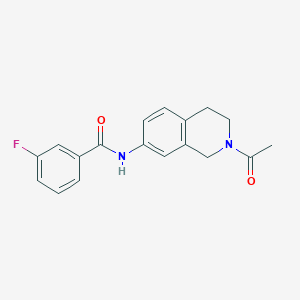


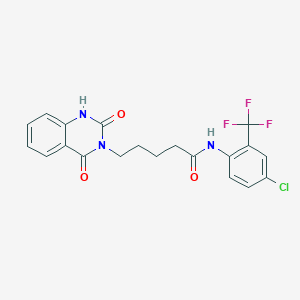
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)
